6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE
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Overview
Description
6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Attachment of the methylbenzenesulfonyl group: This can be done via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Incorporation of the methylpiperidinyl group: This step typically involves nucleophilic substitution reactions where the quinoline derivative reacts with a methylpiperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group can enhance the compound’s binding affinity to enzymes or receptors, while the quinoline core may intercalate with DNA or inhibit specific proteins. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Lacks the sulfonyl and piperidinyl groups, making it less complex.
3-(4-Methylbenzenesulfonyl)quinoline: Does not have the fluorine and piperidinyl groups.
4-(3-Methylpiperidin-1-yl)quinoline: Missing the fluorine and sulfonyl groups.
Uniqueness
6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the sulfonyl and piperidinyl groups contribute to its solubility and reactivity.
Properties
IUPAC Name |
6-fluoro-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c1-15-5-8-18(9-6-15)28(26,27)21-13-24-20-10-7-17(23)12-19(20)22(21)25-11-3-4-16(2)14-25/h5-10,12-13,16H,3-4,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQCSSOWEPIINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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